p-Toluenesulfonic acid
Overview
Description
p-Toluenesulfonic acid: is an organic compound with the chemical formula C₇H₈O₃S . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents. The compound is known for its strong acidity, being about one million times stronger than benzoic acid . It is commonly used in organic synthesis as a catalyst and reagent due to its high solubility and strong acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluenesulfonic acid is typically prepared by the sulfonation of toluene using concentrated sulfuric acid. The reaction involves the electrophilic substitution of the methyl group on the benzene ring by the sulfonic acid group. The reaction conditions usually require controlled temperatures to avoid over-sulfonation and to ensure high yields .
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene with sulfur trioxide or oleum. The process involves the careful control of reaction parameters to ensure the purity of the product. Common impurities include benzenesulfonic acid and sulfuric acid, which can be removed by recrystallization from its concentrated aqueous solution followed by azeotropic drying with toluene .
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can be converted to p-toluenesulfonic anhydride by heating with phosphorus pentoxide.
Hydrolysis: When heated with acid and water, it undergoes hydrolysis to form toluene and sulfuric acid.
Common Reagents and Conditions:
Acetalization: It catalyzes the formation of acetals from aldehydes and alcohols under acidic conditions.
Major Products:
Esterification: Produces esters from carboxylic acids and alcohols.
Acetalization: Produces acetals from aldehydes and alcohols.
Scientific Research Applications
p-Toluenesulfonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid involves its strong acidic properties, which allow it to protonate various functional groups in organic molecules. This protonation activates the molecules for subsequent reactions, such as nucleophilic substitution or addition . The compound’s high acidity and solubility in polar solvents make it an effective catalyst in many organic reactions .
Comparison with Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the methyl group on the benzene ring.
Methanesulfonic Acid: Contains a sulfonic acid group attached to a methane group instead of a benzene ring.
Uniqueness: p-Toluenesulfonic acid is unique due to its combination of strong acidity, high solubility in polar solvents, and the presence of a methyl group on the benzene ring, which enhances its reactivity and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7SO3H, Array, C7H8O3S | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Related CAS |
13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |
Record name | p-Toluenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID0026701 | |
Record name | 4-Methylbenzenesulfonic acid | |
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Molecular Weight |
172.20 g/mol | |
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Physical Description |
Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | Benzenesulfonic acid, 4-methyl- | |
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Record name | p-Toluenesulfonic acid | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Boiling Point |
140 °C @ 20 MM HG, Boiling point = 38 °C | |
Record name | P-TOLUENESULFONIC ACID | |
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Flash Point |
363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |
Record name | P-TOLUENESULFONIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Solubility |
ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |
Record name | P-TOLUENESULFONIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Density |
1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Vapor Pressure |
0.0000027 [mmHg] | |
Record name | p-Toluenesulfonic acid | |
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Color/Form |
MONOCLINIC LEAFLETS OR PRISMS | |
CAS No. |
104-15-4 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | P-TOLUENESULFONIC ACID | |
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Melting Point |
221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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